molecular formula C17H24O B13988567 Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- CAS No. 27507-73-9

Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)-

Cat. No.: B13988567
CAS No.: 27507-73-9
M. Wt: 244.37 g/mol
InChI Key: SSTYKTNTECTUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- involves several steps. One common method includes the alkylation of tetralin derivatives followed by oxidation and acetylation reactions . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure hydrogenation and catalytic oxidation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated aromatic compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,1-(5-ethyl-5,6,7,8-tetrahydro-3,5,8-trimethyl-2-naphthalenyl)- is unique due to its specific alkyl substituents, which contribute to its distinct musky odor and its effectiveness as a fragrance ingredient .

Properties

CAS No.

27507-73-9

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

1-(5-ethyl-3,5,8-trimethyl-7,8-dihydro-6H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C17H24O/c1-6-17(5)8-7-11(2)15-10-14(13(4)18)12(3)9-16(15)17/h9-11H,6-8H2,1-5H3

InChI Key

SSTYKTNTECTUHB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(C2=C1C=C(C(=C2)C(=O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.